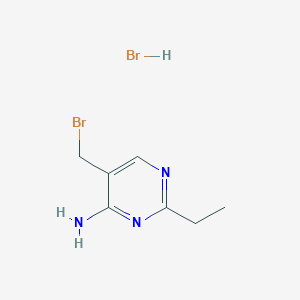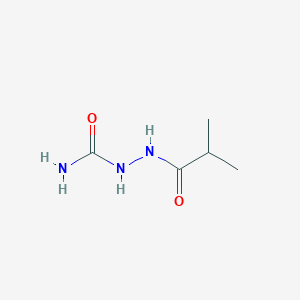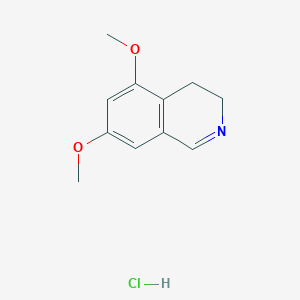
2-Chloro-1-propanesulfonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-propanesulfonyl Chloride is a reagent used as a building block in medicinal chemistry in the synthesis of heterocyclic compounds . It has a molecular formula of C3H6Cl2O2S .
Synthesis Analysis
Sulfonyl chlorides, including this compound, can be synthesized via a clean and economic process known as bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environment-friendly, and worker-friendly. It uses readily accessible reagents, offers safe operations, and easy purification without chromatography .Molecular Structure Analysis
The molecular structure of this compound consists of a propane molecule where one of the hydrogen atoms is replaced by a sulfonyl chloride group . The sulfonyl chloride group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom .Chemical Reactions Analysis
Sulfonyl chlorides, including this compound, undergo solvolysis, a type of substitution reaction . In the presence of an α-hydrogen, substitution products can also be formed by an initial elimination reaction to give the sulfene followed by addition of solvent to the highly reactive intermediate .Mecanismo De Acción
The mechanism of solvolysis of sulfonyl halides, including 2-Chloro-1-propanesulfonyl Chloride, has been the subject of several reports and reviews . For arenesulfonyl chlorides and alkanesulfonyl chlorides other than tertiary, a bimolecular nucleophilic substitution, believed to be concerted, is usually the dominant pathway .
Safety and Hazards
2-Chloro-1-propanesulfonyl Chloride is a hazardous substance. It is combustible and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
Sulfonyl chlorides, including 2-Chloro-1-propanesulfonyl Chloride, find extensive use in the development of new pharmaceuticals . They have been reacted with a wide variety of amines to give biologically active sulfonamides . This suggests that this compound could have potential applications in the synthesis of new drugs in the future.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Chloro-1-propanesulfonyl Chloride involves the reaction of 2-chloropropanesulfonyl chloride with thionyl chloride.", "Starting Materials": [ "2-chloropropanesulfonyl chloride", "thionyl chloride" ], "Reaction": [ "Add 2-chloropropanesulfonyl chloride to a flask", "Add thionyl chloride dropwise to the flask while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture and filter off any solids", "Distill the filtrate to obtain 2-Chloro-1-propanesulfonyl Chloride" ] } | |
Número CAS |
2386-59-6 |
Fórmula molecular |
C₃H₆Cl₂O₂S |
Peso molecular |
177.05 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)



